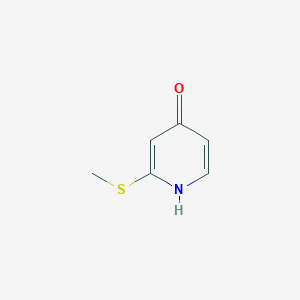

2-(Methylsulfanyl)pyridin-4-OL

Description

Properties

IUPAC Name |

2-methylsulfanyl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-9-6-4-5(8)2-3-7-6/h2-4H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOJBJDWMCKREP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=O)C=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243388-92-2 | |

| Record name | 2-(methylsulfanyl)pyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties and structure of 2-(methylsulfanyl)pyridin-4-ol

An In-depth Technical Guide to the Synthesis, Structure, and Medicinal Chemistry of 2-(Methylsulfanyl)pyridin-4-ol

Executive Summary: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The document elucidates the molecule's critical structural feature—its existence predominantly as the 2-(methylsulfanyl)pyridin-4(1H)-one tautomer—and details its physicochemical properties, spectroscopic signature, and a robust synthetic pathway. Furthermore, this guide explores the compound's potential as a versatile scaffold for designing novel therapeutics, grounded in the established pharmacological importance of the pyridin-4-one core. By synthesizing data from analogous structures and established chemical principles, this paper serves as an essential resource for researchers engaged in the exploration and utilization of novel heterocyclic entities.

The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a substantial number of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). Analysis of recently approved drugs reveals that pyridine-containing molecules are particularly prevalent among anticancer agents and therapies targeting the central nervous system. The scaffold's prevalence is attributable to its unique electronic properties, its ability to engage in hydrogen bonding and π-stacking interactions, and its metabolic stability.

Within this important class of heterocycles, the pyridin-4-one substructure represents a particularly valuable pharmacophore. This moiety is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling it to form strong and specific interactions with biological targets such as enzyme active sites. The introduction of a methylsulfanyl group at the 2-position, as in the case of this compound, further modulates the molecule's electronic profile and lipophilicity, offering additional vectors for synthetic elaboration and interaction with protein residues. This guide provides a detailed examination of this specific derivative, highlighting its chemical properties and potential for application in drug design.

Molecular Structure and Physicochemical Properties

A definitive understanding of a molecule's structure is paramount to predicting its behavior and potential as a drug candidate. For this compound, the most critical structural aspect is the prototropic tautomerism between the hydroxyl (-ol) and keto (-one) forms.

Tautomerism: The Predominance of the Pyridin-4(1H)-one Form

While named as a pyridin-4-ol, experimental and theoretical studies on the parent 4-hydroxypyridine system confirm that the equilibrium overwhelmingly favors the pyridin-4(1H)-one tautomer in most environments, particularly in polar solvents and the solid state. This preference is driven by the formation of strong intermolecular N-H---O=C hydrogen bonds and the inherent stability of the amide-like functionality within the ring. While the 4-hydroxypyridine form may be more dominant in the gas phase, for all practical purposes in a laboratory or biological setting, the molecule should be considered as 2-(methylsulfanyl)pyridin-4(1H)-one .[1]

Caption: Tautomeric equilibrium of the title compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-(methylsulfanyl)pyridin-4(1H)-one. Where direct experimental data is unavailable, values are estimated based on closely related analogues such as 4-(methylthio)pyridine and 2-(methylthio)pyridine.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NOS | Calculated |

| Molecular Weight | 141.19 g/mol | Calculated |

| Exact Mass | 141.02483 Da | Calculated |

| Appearance | Expected to be an off-white to brown solid | Analogy to 4-Amino-2-(methylthio)pyridine[3] |

| XLogP3 (Estimated) | ~1.0 - 1.5 | Analogy to isomers[2] |

| Hydrogen Bond Donors | 1 | Calculated (N-H) |

| Hydrogen Bond Acceptors | 2 | Calculated (C=O, N) |

| Rotatable Bond Count | 1 | Calculated (Aryl-S) |

| Storage Conditions | Room temperature, inert atmosphere, protect from light | Analogy to 4-Amino-2-(methylthio)pyridine[4] |

Synthesis and Reactivity

A reliable synthetic route is crucial for the exploration of any new chemical entity. The synthesis of 2-(methylsulfanyl)pyridin-4(1H)-one can be efficiently achieved via a two-step process involving the formation of a pyridinethione intermediate followed by selective S-alkylation.

Proposed Synthetic Pathway

The most logical synthetic approach involves the S-methylation of the 4-hydroxypyridine-2-thione tautomer. This precursor can be synthesized through various established methods for constructing pyridone rings. The subsequent methylation of the exocyclic sulfur is a high-yielding and specific reaction. The use of a base and a methylating agent like methyl iodide is a standard and effective method for forming such thioethers.[5]

Caption: Proposed synthetic workflow for 2-(methylsulfanyl)pyridin-4(1H)-one.

Experimental Protocol: S-Methylation of 4-hydroxypyridine-2(1H)-thione

This protocol describes the conversion of the thione intermediate to the final product.

-

Preparation: To a stirred suspension of 4-hydroxypyridine-2(1H)-thione (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, used with caution) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the thiolate salt should be observed.

-

Alkylation: Add methyl iodide (1.1 eq) dropwise to the suspension, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of water. If DMF is the solvent, extract the product with a suitable organic solvent like ethyl acetate. If acetone was used, it can be removed under reduced pressure before extraction.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-(methylsulfanyl)pyridin-4(1H)-one.

Spectroscopic Characterization

The structural identity of the synthesized compound is confirmed through standard spectroscopic methods. The predicted data below is based on the predominant 2-(methylsulfanyl)pyridin-4(1H)-one tautomer.

-

¹H NMR (Proton NMR): The spectrum is expected to show four distinct signals.

-

A singlet for the methyl protons of the S-CH₃ group, anticipated around δ 2.5 ppm.

-

Three signals for the aromatic protons on the pyridine ring, likely in the range of δ 6.0-7.5 ppm. The proton at C5 would likely be a doublet, the proton at C3 a singlet or a narrow doublet, and the proton at C6 a doublet.

-

A broad singlet far downfield (δ 11-13 ppm) corresponding to the N-H proton, a characteristic feature of pyridinones.[6]

-

-

¹³C NMR (Carbon NMR): The spectrum should reveal six distinct carbon signals: one for the S-CH₃ group (~15 ppm), and five for the pyridine ring, including a signal for the carbonyl carbon (C4) significantly downfield (~180 ppm).

-

IR (Infrared) Spectroscopy: Key vibrational bands would confirm the functional groups.

-

A strong, sharp absorption band between 1640-1680 cm⁻¹ corresponding to the C=O stretch of the pyridone ring.

-

A broad absorption band in the region of 3100-3400 cm⁻¹ due to the N-H bond stretch.

-

Absorptions around 1550-1600 cm⁻¹ for the C=C stretches within the ring.

-

Applications in Medicinal Chemistry and Drug Development

The 2-(methylsulfanyl)pyridin-4(1H)-one scaffold is a promising starting point for the development of novel therapeutic agents due to its combination of drug-like features.

Rationale as a Pharmacophore

-

Target Engagement: The N-H donor and C=O acceptor of the pyridone ring are perfectly positioned to form bidentate hydrogen bond interactions with the "hinge region" of many protein kinases, a common strategy for kinase inhibitors.

-

Structural Versatility: The sulfur atom can be oxidized to sulfoxide and sulfone derivatives, providing analogues with altered solubility, polarity, and metabolic stability. The protons on the pyridine ring can also serve as handles for further functionalization to explore structure-activity relationships (SAR).

-

Proven Bioactivity: Closely related pyrimidine and pyridine thioethers have demonstrated a wide range of biological activities, including analgesic and antitumor properties, suggesting a high potential for this scaffold to yield bioactive compounds.[5][7]

Caption: Diagram of pyridinone scaffold as a kinase hinge binder.

Conclusion

This compound, existing as its more stable pyridin-4(1H)-one tautomer, represents a heterocyclic scaffold with considerable untapped potential. Its synthesis is straightforward, and its structure contains key features—namely the hydrogen-bonding-proficient pyridone core and a modifiable methylsulfanyl group—that make it an attractive building block for medicinal chemistry campaigns. Drawing on the established success of related pyridine and pyrimidine structures in approved drugs, this compound serves as a compelling starting point for the rational design of novel inhibitors targeting kinases and other enzyme classes, warranting further investigation by the drug development community.

References

- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). WO2011161612A1 - Process for preparing 4-hydroxypyridines.

-

Wikipedia. (n.d.). 4-Pyridone. Retrieved February 4, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PubMed Central. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PubMed Central. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). 4-(Methylthio)pyridine. PubChem Compound Database. Retrieved February 4, 2026, from [Link].

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 4, 2026, from [Link]

-

University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PubMed Central. Retrieved February 4, 2026, from [Link]

-

LookChem. (n.d.). 2-(Methylthio)pyrimidin-4-ol. Retrieved February 4, 2026, from [Link]

Sources

- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 2. 4-(Methylthio)pyridine | C6H7NS | CID 140938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-AMino-2-(Methylthio)pyridine | 59243-39-9 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-4-methylpyridine(13466-41-6) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(methylsulfanyl)pyridin-4-ol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(methylsulfanyl)pyridin-4-ol, a pyridine derivative of interest in medicinal chemistry and materials science. Due to its nascent status in commercially available chemical catalogs, this document focuses on its theoretical properties, a plausible and detailed synthetic protocol, and robust characterization methodologies. This guide is intended to serve as a foundational resource for researchers seeking to synthesize and utilize this compound in their work.

Introduction and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine core substituted with a methylsulfanyl group at the 2-position and a hydroxyl group at the 4-position. While not currently assigned a CAS number, its molecular formula is C₆H₇NOS.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not Assigned | C₆H₇NOS | 141.19 (Calculated) |

| 2-(Methylthio)pyridine | 18438-38-5 | C₆H₇NS | 125.19 |

| 2-(Methylthio)pyrimidin-4-ol | 5751-20-2 | C₅H₆N₂OS | 142.181 |

| 2-(Methylthio)pyridin-4-amine | 59243-39-9 | C₆H₈N₂S | 140.21 |

| 4-Hydroxypyridine | 626-64-2 | C₅H₅NO | 95.09 |

The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (pyridinic nitrogen and sulfur atom), along with the lipophilic methylsulfanyl group, suggests that this compound may exhibit interesting biological activities and serve as a versatile building block in the synthesis of more complex molecules.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a suitable leaving group, such as a halide, from the 2-position of a pyridin-4-ol precursor with a methylthiolate nucleophile. A plausible two-step synthesis is outlined below, starting from the commercially available 2-amino-4-chloropyridine.[1]

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Chloro-4-hydroxypyridine

The initial step involves the conversion of the amino group of 2-amino-4-chloropyridine to a hydroxyl group via a diazotization reaction.

Experimental Protocol:

-

Dissolution: Dissolve 2-amino-4-chloropyridine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 10% v/v) with cooling in an ice bath (0-5 °C).

-

Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled solution, maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 1 hour.

-

Hydrolysis: Gently heat the reaction mixture to 80-90 °C and maintain for 2-3 hours, or until nitrogen evolution ceases. The diazonium salt intermediate will hydrolyze to the corresponding pyridin-4-ol.

-

Work-up: Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate) until a precipitate forms.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-chloro-4-hydroxypyridine.

Step 2: Synthesis of this compound

The final step is a nucleophilic aromatic substitution reaction where the chloro group of 2-chloro-4-hydroxypyridine is displaced by a methylthiolate anion.[2][3][4]

Experimental Protocol:

-

Nucleophile Preparation: In a separate flask, prepare sodium thiomethoxide (NaSMe) by reacting sodium hydride (1.2 eq) with methanethiol (1.2 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Substitution Reaction: To the solution of sodium thiomethoxide, add 2-chloro-4-hydroxypyridine (1.0 eq) portion-wise.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Quenching and Extraction: After completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended, with predicted spectral data based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl and aromatic protons.

-

A singlet for the methyl protons (-SCH₃) is anticipated in the upfield region, likely around δ 2.5 ppm.[5]

-

The aromatic protons on the pyridine ring will appear as multiplets or doublets in the downfield region (δ 6.0-8.5 ppm). The exact chemical shifts and coupling constants will depend on the electronic environment.[6][7]

-

A broad singlet corresponding to the hydroxyl proton (-OH) will also be present, the chemical shift of which is dependent on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

The methyl carbon (-SCH₃) should appear as a signal around δ 15-20 ppm.

-

The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon bearing the hydroxyl group (C4) is expected to be significantly deshielded.[8]

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[9][10][11][12][13]

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

C-H stretching vibrations for the aromatic and methyl groups will be observed around 2900-3100 cm⁻¹.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

-

A C-S stretching vibration may be observed in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass measurement to confirm the molecular formula (C₆H₇NOS). The expected exact mass is approximately 141.0248.

-

Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 141. Fragmentation may involve the loss of the methyl group or other characteristic cleavages of the pyridine ring.[14][15][16][17]

Potential Applications

The structural motifs within this compound suggest several potential areas of application for researchers in drug development and materials science.

-

Medicinal Chemistry: The pyridine core is a common scaffold in many pharmaceuticals. The combination of a hydroxyl group, which can participate in hydrogen bonding with biological targets, and a methylsulfanyl group, which can be further functionalized or may enhance binding affinity, makes this compound an interesting starting point for the synthesis of novel bioactive molecules.

-

Agrochemicals: Pyridine derivatives are also prevalent in herbicides and fungicides.[1] The unique substitution pattern of this molecule could be explored for the development of new agrochemicals.

-

Materials Science: The ability of the pyridinic nitrogen and the sulfur atom to coordinate with metal ions could make this compound a useful ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or material properties.

Conclusion

This technical guide provides a comprehensive theoretical and practical framework for the synthesis and characterization of this compound. While not yet commercially available, the proposed synthetic route offers a viable pathway for its preparation in a laboratory setting. The predicted analytical data serves as a benchmark for researchers to confirm the successful synthesis and purity of this novel compound, paving the way for its exploration in various scientific disciplines.

References

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... Retrieved from [Link]

-

Vanderbilt University. (n.d.). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of Pyridines by Infrared Spectroscopy. Retrieved from [Link]

-

ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

-

ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Retrieved from [Link]

-

MDPI. (2022). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. Retrieved from [Link]

- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

Wiley Online Library. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

-

PMC. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectroscopy of pyridine adsorption (Py-IR) profiles of Ni/SiO2, Ni12P5/SiO2 and Ni2P/SiO2 catalysts.. Retrieved from [Link]

-

MassBank. (2008). 3-methylpyridine. Retrieved from [Link]

-

Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine, 2-(methylthio)-. Retrieved from [Link]

-

NIST. (n.d.). Pyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]

-

MassBank. (2008). Pyridines and derivatives. Retrieved from [Link]

-

ACS Publications. (2021). Desulfurization of Thiols for Nucleophilic Substitution. Retrieved from [Link]

-

UCI Department of Chemistry. (n.d.). 2b. 300 MHz. Retrieved from [Link]

-

RSC Publishing. (1983). Infrared spectroscopic study of pyridine adsorption on MoO3·NiO catalysts supported on fluorinated γ-Al2O3. Retrieved from [Link]

-

ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 5. 2-Picoline(109-06-8) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. 3,5-DIIODO-4-PYRIDONE-1-ACETIC ACID(101-29-1) 13C NMR [m.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. researchgate.net [researchgate.net]

- 12. Pyridine [webbook.nist.gov]

- 13. Infrared spectroscopic study of pyridine adsorption on MoO3·NiO catalysts supported on fluorinated γ-Al2O3 - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. massbank.eu [massbank.eu]

- 16. researchgate.net [researchgate.net]

- 17. massbank.eu [massbank.eu]

Technical Guide: Safety & Handling of 2-(Methylsulfanyl)pyridin-4-ol

[1]

CAS Number: 1243388-92-2 Synonyms: 2-(Methylthio)pyridin-4-ol; 4-Hydroxy-2-(methylthio)pyridine; 2-(Methylthio)-4-pyridone (tautomer) Formula: C₆H₇NOS Molecular Weight: 141.19 g/mol [1]

Part 1: Executive Summary & Risk Profile

The Dual-Hazard Nature

2-(Methylsulfanyl)pyridin-4-ol represents a specific class of heterocyclic building blocks used in the synthesis of kinase inhibitors and bioactive scaffolds.[1] Its handling requires a nuanced understanding of two distinct chemical behaviors:[2]

-

The Pyridine Motif: Inherently basic and potentially toxic if inhaled or absorbed, with a propensity to cause respiratory irritation.

-

The Methylthio Ether Group: A sulfur-containing moiety that introduces "stench" characteristics and susceptibility to oxidation (to sulfoxides/sulfones).[1]

Critical Warning: While many pyridine derivatives are standard lab reagents, the introduction of the methylthio group lowers the odor threshold and increases the metabolic complexity. This compound should be treated as a High-Potency Irritant with potential for sensitization.[1]

Quantitative Hazard Data (GHS Classification)

Derived from read-across data of close structural analogs (2-methylthiopyridine and 4-hydroxypyridine).[1]

| Hazard Class | Category | Hazard Statement Code | Description |

| Skin Corrosion/Irritation | Cat. 2 | H315 | Causes skin irritation.[3][4][5] |

| Eye Damage/Irritation | Cat. 2A | H319 | Causes serious eye irritation.[3] |

| STOT - Single Exposure | Cat. 3 | H335 | May cause respiratory irritation.[3] |

| Acute Toxicity (Oral) | Cat.[3][5] 4* | H302 | Harmful if swallowed (Predicted).[5] |

Part 2: Safe Handling Protocols (The "How-To")

Engineering Controls & PPE

The "Zero-Smell" Standard: If you can smell the sulfur, your containment has already failed.[1]

-

Primary Barrier: All weighing and transfers must occur inside a certified chemical fume hood operating at face velocity >100 fpm.

-

Glove Protocol: Standard latex gloves are permeable to many organic sulfur compounds.

-

Recommendation:Double-gloving . Inner layer: Laminate film (Silver Shield) or thick Nitrile (5 mil). Outer layer: Disposable Nitrile.

-

Change Frequency: Immediately upon splash contact or every 60 minutes of active handling.

-

-

Respiratory: If working outside a hood (e.g., equipment maintenance), use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]

Workflow Visualization: Safe Transfer

The following diagram outlines the "Closed-Loop" transfer logic to minimize atmospheric exposure.

Caption: Figure 1. Closed-loop transfer protocol designed to minimize dust generation and atmospheric exposure of the sulfur-heterocycle.[1]

Part 3: Storage & Stability Logic

Tautomeric Equilibrium

This compound exists in equilibrium between the pyridin-4-ol (aromatic) and pyridin-4(1H)-one (keto) forms.[1]

-

Implication: In solution, the ratio depends on solvent polarity. In solid state, it often crystallizes as the pyridone. This does not change the hazard profile but affects solubility.

-

Oxidation Risk: The methylthio group (-SMe) is prone to oxidation by air to the sulfoxide (-S(O)Me).[1]

-

Storage Requirement: Store under Inert Atmosphere (Argon/Nitrogen) .

-

Temperature:-20°C is recommended to retard oxidative degradation.[1]

-

Incompatibility Matrix

| Reagent Class | Interaction Outcome | Danger Level |

| Strong Oxidizers (e.g., H₂O₂, KMnO₄) | Rapid oxidation to sulfone; potential exotherm.[1] | High |

| Acids (Mineral) | Protonation of pyridine nitrogen; forms salts (soluble in water). | Low (Safe for cleanup) |

| Alkyl Halides | Alkylation at Nitrogen or Sulfur (S-alkylation vs N-alkylation).[1] | Moderate (Reaction risk) |

Part 4: Emergency Response & Spill Management

Decontamination Chemistry

Standard soap and water are often ineffective against sulfur-based odors because the compounds are lipophilic.[1] We utilize a Two-Step Neutralization strategy:

-

Oxidation (Destruction): Converts the volatile sulfide to a non-volatile sulfoxide/sulfone.

-

Protonation (Capture): Converts the pyridine ring into a pyridinium salt.

Spill Decision Matrix

Caption: Figure 2.[1] Decision tree for effectively managing spills, prioritizing containment and chemical neutralization.

Part 5: Waste Disposal

-

Classification: This material must be treated as Hazardous Chemical Waste (P-list or U-list analog depending on jurisdiction, typically toxic/irritant).[1]

-

Segregation: Do not mix with oxidizing waste streams (Nitric acid waste, Chromic acid) to prevent violent reactions with the sulfur moiety.

-

Labeling: Clearly tag waste containers with "Sulfur-Heterocycle" and "Stench" to alert waste management personnel.

References

-

PubChem. (2025). 4-Hydroxy-2-(methylthio)pyrimidine (Analogous Structure Data). National Library of Medicine. Retrieved February 4, 2026, from [Link][1]

-

American Chemical Society (ACS). (2026). Thiol-Free Sulfenylation and Odorless Sulfur Reagents. Journal of the American Chemical Society. Retrieved February 4, 2026, from [Link][1]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Odor and H2S Control | EBS [ebsbiowizard.com]

- 3. fishersci.com [fishersci.com]

- 4. carlroth.com [carlroth.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. reddit.com [reddit.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. m.youtube.com [m.youtube.com]

- 9. WO1997025076A1 - Odor control for compositions containing organic sulfur compounds - Google Patents [patents.google.com]

- 10. reddit.com [reddit.com]

The Enigmatic Core: A Medicinal Chemistry Review of 2-(Methylsulfanyl)pyridin-4-ol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridin-4-ol scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active compounds. The introduction of a methylsulfanyl group at the 2-position of this core, yielding 2-(methylsulfanyl)pyridin-4-ol, presents a unique combination of electronic and steric properties that are ripe for exploration in drug discovery. This technical guide provides a comprehensive literature review of this specific chemical entity, delving into its synthesis, physicochemical properties, and, most critically, its known and potential applications in medicinal chemistry. Due to the limited direct literature on this compound, this review draws critical insights from closely related analogs, particularly 2-(methylsulfanyl)pyrimidin-4-ol and other substituted pyridin-4-ols, to project its therapeutic potential and guide future research endeavors.

Introduction: The Allure of the Substituted Pyridin-4-ol Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic and heterocyclic systems.[1] The pyridin-4-ol tautomer, in particular, offers a rich chemical landscape for derivatization and interaction with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen provides a key site for coordination and polar interactions. The strategic placement of substituents allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

The introduction of a methylsulfanyl (-SMe) group at the 2-position is a deliberate design choice in medicinal chemistry. The sulfur atom can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces, while the methyl group can occupy hydrophobic pockets within a target protein. Furthermore, the methylsulfanyl group can influence the electronic distribution of the pyridine ring, potentially modulating the pKa of the 4-hydroxyl group and the overall reactivity of the molecule. This guide will explore the implications of this specific substitution pattern.

Synthesis and Physicochemical Properties: A Predictive Analysis

Postulated Synthetic Pathways

A plausible and efficient route to this compound would likely involve a multi-step sequence starting from readily available precursors. One such conceptual pathway is outlined below:

Caption: Postulated synthesis of this compound.

This approach leverages the known reactivity of 2-mercaptopyridines, which can be synthesized from precursors like 2-chloropyridine through reaction with a sulfide source.[2] The subsequent S-methylation is a standard transformation in organic synthesis.

Another potential synthetic strategy could involve the construction of the substituted pyridine ring from acyclic precursors, a common method for generating highly functionalized pyridines.[3]

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of experimental data for this compound, we can extrapolate from the known properties of its close structural analog, 2-(methylsulfanyl)pyrimidin-4-ol, and other related pyridine derivatives.

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Molecular Weight | ~141.18 g/mol | Calculated based on the chemical formula C6H7NOS. |

| pKa | ~7.5 - 8.5 | The 4-hydroxyl group is expected to be weakly acidic. The electron-donating nature of the methylsulfanyl group may slightly increase the pKa compared to unsubstituted 4-hydroxypyridine. The pKa of 2-(methylthio)pyrimidin-4-ol is predicted to be around 7.80.[2] |

| LogP | 1.0 - 2.0 | The molecule possesses both polar (hydroxyl) and non-polar (methylsulfanyl, pyridine ring) features, suggesting moderate lipophilicity. |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | The polar hydroxyl group will impart some water solubility, but the overall molecule is likely to be more soluble in organic solvents like ethanol and DMSO. 2-(methylsulfanyl)pyridine-3-carboxylic acid, a related compound, shows good solubility in organic solvents but limited solubility in water.[4] |

| Tautomerism | Exists in equilibrium with its pyridone tautomer. | 4-Hydroxypyridines are known to exist in tautomeric equilibrium with their corresponding pyrid-4(1H)-one form. The position of this equilibrium is influenced by the solvent and other substituents.[5] |

Medicinal Chemistry Applications: A Landscape of Potential

The true value of this compound lies in its potential as a scaffold or key intermediate in the development of novel therapeutic agents. The combination of the 2-methylsulfanyl group and the 4-hydroxyl group creates a unique pharmacophore with the potential to interact with a variety of biological targets.

Kinase Inhibition: A Promising Frontier

A significant number of kinase inhibitors incorporate a substituted pyridine or pyrimidine core.[6] These scaffolds often mimic the hinge-binding motif of ATP, the natural substrate for kinases. The 2-(methylsulfanyl) group could potentially occupy the hydrophobic pocket adjacent to the hinge region, while the 4-hydroxyl group could form critical hydrogen bonds with the kinase backbone.

Caption: Proposed binding mode of a this compound derivative in a kinase active site.

Derivatives of the closely related 2-thiopyrimidine-4-one have shown activity against various kinases, highlighting the potential of this general scaffold in cancer therapy.[7]

Antimicrobial and Antiviral Activity

The pyridine and pyrimidine rings are prevalent in a wide range of antimicrobial and antiviral agents. The sulfur atom in the 2-(methylsulfanyl) group could be a key feature for activity, as sulfur-containing heterocycles have a rich history in antimicrobial drug discovery. For instance, 2-thiopyrimidine-4-one analogs have demonstrated both antibacterial and antifungal properties.[7]

Other Potential Therapeutic Areas

The versatility of the substituted pyridine scaffold suggests that derivatives of this compound could be explored for a multitude of other therapeutic applications, including:

-

Anti-inflammatory agents: Dihydropyrimidine derivatives, which share a similar core structure, have been reported to possess anti-inflammatory activity.[7]

-

Central Nervous System (CNS) disorders: The ability of the pyridine ring to cross the blood-brain barrier makes it an attractive scaffold for CNS-active drugs.

-

Metabolic diseases: The structural motifs present in this compound are found in compounds targeting various enzymes involved in metabolic pathways.

Experimental Protocols: Foundational Methodologies

While a specific protocol for the synthesis of this compound is not available, the following general procedures for the synthesis of related compounds can be adapted by a skilled medicinal chemist.

General Procedure for the Synthesis of 4-Hydroxypyridines from Pyranones

This method, adapted from the literature, describes the conversion of a pyranone intermediate to a 4-hydroxypyridine.[4]

Step-by-Step Methodology:

-

Pyranone Synthesis: React an appropriate 1,3-dicarbonyl compound with a suitable acylating agent in the presence of a base to form a pyran-4-one intermediate.

-

Isolation: Isolate the pyran-4-one intermediate through standard workup procedures, such as extraction and chromatography.

-

Amination and Cyclization: Dissolve the isolated pyran-4-one in a suitable solvent (e.g., ethanol, water).

-

Add an ammonia source, such as aqueous ammonia, to the solution.

-

Heat the reaction mixture to facilitate the ring-opening of the pyranone and subsequent cyclization to the pyridin-4-ol.

-

Purification: After the reaction is complete, cool the mixture and isolate the 4-hydroxypyridine product by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.

Self-Validating System: The identity and purity of the final product should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

General Procedure for S-Methylation of a Thiol

This protocol outlines the methylation of a thiol, a key step in the postulated synthesis of this compound.

Step-by-Step Methodology:

-

Deprotonation: Dissolve the starting thiol (e.g., 2-mercaptopyridin-4-ol) in a suitable solvent (e.g., DMF, THF).

-

Add a base (e.g., NaH, K₂CO₃) to deprotonate the thiol and form the thiolate anion.

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.

-

Stir the reaction at an appropriate temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Self-Validating System: The success of the methylation can be confirmed by the disappearance of the S-H proton signal and the appearance of a new S-CH₃ signal in the ¹H NMR spectrum.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored scaffold in medicinal chemistry. While direct experimental data is scarce, a comprehensive analysis of its structural analogs suggests significant potential for this molecule and its derivatives in various therapeutic areas, most notably in kinase inhibition and as antimicrobial agents. The synthetic pathways to access this core are well-precedented, paving the way for its systematic exploration.

Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust synthetic route to this compound and the full characterization of its physicochemical properties are paramount.

-

Library Synthesis and Screening: The generation of a diverse library of derivatives with modifications at the 4-hydroxyl group and the pyridine ring would enable high-throughput screening against a panel of biological targets.

-

Computational Modeling: In silico studies, such as molecular docking and ADME prediction, can help to prioritize synthetic targets and guide the design of more potent and selective compounds.

The exploration of the this compound core holds the promise of uncovering novel drug candidates with unique pharmacological profiles. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

-

Pipzine Chemicals. (2026, January 23). 2-(methylsulfanyl)pyridine-3-carboxylic acid. Retrieved February 4, 2026, from [Link]

-

LookChem. (n.d.). 2-(Methylthio)pyrimidin-4-ol. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (2023, November 13). 2-Mercaptopyridine. Retrieved February 4, 2026, from [Link]

-

PubMed. (2010). Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents. Retrieved February 4, 2026, from [Link]

-

MDPI. (2023, December 15). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). WO2011161612A1 - Process for preparing 4-hydroxypyridines.

- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 4-(Methylthio)pyridine. Retrieved February 4, 2026, from [Link]

-

MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). Pyridine, 2-(methylthio)-. Retrieved February 4, 2026, from [Link]

-

PMC. (2025, April 9). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 2-(2-Pyridin-4-ylethylsulfanyl)pyridine. Retrieved February 4, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2016, October 17). A review on the medicinal importance of pyridine derivatives. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 2-(Methylthio)-4-methylpyridine. Retrieved February 4, 2026, from [Link]

-

European Patent Office. (n.d.). EP 3957637 A1 - 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS. Retrieved February 4, 2026, from [Link]

Sources

- 1. 2-(4-(Methylthio)phenyl)pyridine | C12H11NS | CID 2760095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 3. Pyridine synthesis [organic-chemistry.org]

- 4. WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

- 5. sciserv1.chim.it [sciserv1.chim.it]

- 6. Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the O-Alkylation of 2-(Methylsulfanyl)pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the O-alkylation of 2-(methylsulfanyl)pyridin-4-ol, a critical transformation in the synthesis of various biologically active compounds. The protocols and discussions herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for researchers in drug discovery and development.

Introduction: The Strategic Importance of O-Alkylated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Modification of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn influences its pharmacokinetic and pharmacodynamic profile. The O-alkylation of hydroxypyridines, in particular, is a powerful strategy to introduce diverse functionalities, leading to the generation of compound libraries with a wide range of biological activities. The target molecule, this compound, presents a unique synthetic handle, and its selective O-alkylation opens avenues for the exploration of novel chemical space.

Understanding the Reaction: Mechanism and Selectivity

The O-alkylation of this compound is most commonly achieved via a Williamson ether synthesis.[1][2][3] This reaction proceeds through an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a leaving group from an alkyl halide.[4]

A key consideration in the alkylation of this compound is the potential for competing N-alkylation. The starting material exists in tautomeric equilibrium with its pyridone form. While the pyridin-4-ol tautomer is favored in the gas phase, the 4-pyridone tautomer is the predominant species in solution.[5] This tautomerism presents two potential sites for alkylation: the oxygen atom and the nitrogen atom.

The regioselectivity of the alkylation (O- versus N-alkylation) is influenced by several factors, including the choice of base, solvent, and alkylating agent. Generally, polar aprotic solvents favor O-alkylation.[6]

The acidity of the N-H bond in the 4-pyridone tautomer is a critical parameter. The pKa of 4-hydroxypyridine is approximately 11, indicating that a moderately strong base is required for deprotonation to form the nucleophilic pyridinolate anion.[7]

Reaction Mechanism: Williamson Ether Synthesis

Caption: Williamson Ether Synthesis Mechanism for O-Alkylation.

Experimental Protocols

This section details two robust protocols for the O-alkylation of this compound: a classic Williamson ether synthesis and a Mitsunobu reaction for cases where the Williamson approach is not suitable.

Protocol 1: Williamson Ether Synthesis

This protocol is a reliable method for the O-alkylation of this compound using a variety of primary alkyl halides.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Role | Notes |

| This compound | C₆H₇NOS | 141.19 | Starting Material | Ensure dryness. |

| Alkyl Halide (e.g., Benzyl Bromide) | Varies | Varies | Alkylating Agent | Primary halides are preferred to minimize elimination side reactions.[4] |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base | Anhydrous grade is recommended. |

| Sodium Hydride (NaH) | NaH | 24.00 | Alternative Base | Use as a 60% dispersion in mineral oil. Handle with extreme care. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Anhydrous grade is essential. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent | --- |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | --- | Quenching/Washing | --- |

| Brine | NaCl(aq) | --- | Washing | --- |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent | --- |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.1-0.5 M.

-

Base Addition: Add potassium carbonate (1.5-2.0 eq) to the suspension. If using sodium hydride, add it portion-wise (1.1-1.2 eq) at 0 °C and allow the mixture to stir for 30 minutes at room temperature, or until hydrogen evolution ceases.

-

Alkylation: Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature or heat to 50-80 °C.[6] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of DMF).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Experimental Workflow: Williamson Ether Synthesis

Caption: Step-by-step workflow for Williamson ether synthesis.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is an alternative for the O-alkylation of this compound, particularly useful for the introduction of secondary alkyl groups or when the Williamson synthesis fails.[8] The reaction proceeds with inversion of configuration at the alcohol's stereocenter.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Role | Notes |

| This compound | C₆H₇NOS | 141.19 | Starting Material | Ensure dryness. |

| Alcohol (R-OH) | Varies | Varies | Alkylating Agent | --- |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | Reagent | --- |

| Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) | C₆H₁₀N₂O₄ / C₈H₁₄N₂O₄ | 174.15 / 202.21 | Reagent | Handle with care, potentially explosive. Use a 40% solution in toluene. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Anhydrous grade is essential. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent | --- |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | --- | Washing | --- |

| Brine | NaCl(aq) | --- | Washing | --- |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent | --- |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise to the cooled solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The crude residue can be purified directly by column chromatography on silica gel. The triphenylphosphine oxide byproduct can be challenging to remove completely. Trituration with a suitable solvent (e.g., diethyl ether) can sometimes help to precipitate the byproduct.

Troubleshooting and Key Considerations

-

Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous. The presence of water will consume the base and hydrolyze the alkylating agent. Increasing the reaction temperature or time may also improve the yield.

-

N-Alkylation Byproduct: If N-alkylation is a significant issue, consider using a less polar solvent like dioxane, although this may slow down the desired O-alkylation.[6] Alternatively, protecting the nitrogen atom prior to alkylation may be necessary.

-

Purification Challenges: The purification of pyridine-containing compounds can sometimes be challenging due to their basicity. Using a silica gel column with a small amount of triethylamine (0.1-1%) in the eluent can help to prevent streaking. Alternatively, purification can be achieved by extraction into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer and extracting the desired product back into an organic solvent.[9]

Conclusion

The O-alkylation of this compound is a versatile and valuable reaction for the synthesis of novel compounds in drug discovery. Both the Williamson ether synthesis and the Mitsunobu reaction provide effective means to achieve this transformation. Careful consideration of the reaction conditions, particularly the choice of base and solvent, is crucial for achieving high yields and regioselectivity. The protocols provided in this guide offer a solid foundation for researchers to successfully perform this important synthetic step.

References

- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

- Khudina, O. G., Burgart, Y. V., & Saloutin, V. I. (2017). Alkylation of 2-(methylsulfanyl)-6-polyfluoroalkyl-pyrimidin-4 (3H)-ones with haloalkanes. Russian Journal of Organic Chemistry, 53(10), 1533-1540.

-

Wikipedia contributors. (2023, December 27). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2024, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 29). 4-Pyridone. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2024, from [Link]

- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). N- vs. O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Alkylation of 2-(methylsulfanyl)-6-polyfluoroalkylpyrimidin-4(3H)-ones with haloalkanes | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, July 22). Why is 4-hydroxypyridine more acidic than benzoic acid?. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 6. 4-Benzyloxy Pyridine-N-oxide Manufacturer & Supplier China | Specifications, Uses, Safety Data, Price – Reliable Chemical Supplier [pipzine-chem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 4-(Benzyloxy)pyridine N-oxide 97 2683-66-1 [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Methylsulfanyl)pyridin-4-ol

Topic: Purification & Isolation Protocols for 2-(methylsulfanyl)pyridin-4-ol CAS: 22581-72-2 (Generic for 4-substituted-2-methylthio pyridines) / Note: Often indexed as 2-(methylthio)pyridin-4-ol or 2-methylthio-4-pyridone.[1] Support Ticket: #PUR-S-404 Assigned Scientist: Senior Application Scientist, Separation Sciences Division

Introduction: The "Chameleon" Molecule

Welcome to the technical support center. If you are working with This compound , you are likely encountering difficulties isolating a clean solid from your crude reaction mixture.[2]

This molecule presents a unique purification challenge due to three converging factors:

-

Tautomerism: It exists in equilibrium between the 4-hydroxypyridine (aromatic) and 4-pyridone (non-aromatic, polar) forms.[2]

-

Amphoterism: It possesses both a basic nitrogen and an acidic hydroxyl/amide proton.[2]

-

Sulfur Sensitivity: The methylthio group is prone to oxidation, leading to sulfoxide impurities that are difficult to separate.[2]

This guide moves beyond standard "flash column" advice to provide chemically grounded isolation strategies.

Module 1: The "Sticky Solid" Protocol (Acid-Base Extraction)

Status: Primary Recommendation for Crude Mixtures Issue: Crude product is a dark, sticky tar containing inorganic salts (NaCl/NaSMe) and does not crystallize.[2]

The Logic: Because the molecule is amphoteric, we can exploit pH "swings" to separate it from neutral organic impurities and inorganic salts.

-

High pH (>11): The molecule is anionic (deprotonated phenolate/enolate).[2] Soluble in water.[2][3]

-

Isoelectric Point (pH ~6-7): The molecule is neutral or zwitterionic.[2] Least soluble in water (precipitates).[2]

Step-by-Step Protocol

-

Dissolution: Suspend your crude mixture in 1.0 M NaOH (approx. 5-10 volumes). Stir until the solid fully dissolves.

-

Why? This converts the product into its sodium salt, which is highly water-soluble.[2]

-

-

Organic Wash: Wash the aqueous basic solution with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2x).[2]

-

Why? This removes non-acidic impurities (e.g., unreacted starting materials that lack the OH group, or neutral dimers) while keeping your product in the water phase.[3]

-

-

Precipitation (The Critical Step): Cool the aqueous phase to 0–5°C. Slowly add 1.0 M HCl or Acetic Acid dropwise while monitoring pH.[2]

-

Filtration: Stir the slurry for 30 minutes to ripen the crystals. Filter the solid and wash with cold water (removes NaCl) followed by cold acetone (removes trace water/organics).[2]

Workflow Visualization

Caption: Figure 1. pH-Swing Purification Workflow. By toggling between ionic and neutral states, the product is isolated from both non-acidic organics and water-soluble salts.

Module 2: Impurity Management (The Sulfur Problem)

Status: Critical for Stability Issue: The product smells like rotten cabbage, or LC-MS shows a peak at M+16 (Sulfoxide).

The Logic: The 2-methylthio group is a "soft" nucleophile.[2] It reacts readily with trace oxidants (peroxides in solvents) or atmospheric oxygen under light, forming the sulfoxide (S=O).[2]

Troubleshooting Table: Common Impurities

| Impurity Type | Origin | Detection (LC-MS) | Removal Strategy |

| Inorganic Salts | Reaction byproduct (NaCl, NaSMe) | Non-detectable (UV) | Water wash (Module 1) or Hot Ethanol filtration. |

| Sulfoxide | Oxidation of S-Me group | [M+H] + 16 | Difficult to remove. Prevention is key.[2] Use antioxidant stabilizers (BHT) in solvents.[2] |

| Disulfides | Dimerization of thiols | [2M-2H] or varied | Wash crude with dilute sodium borohydride (NaBH4) solution before acidification.[2] |

| O-Alkylated Isomer | Regioselectivity error | Same Mass | Recrystallization (Isomers usually have vastly different crystal lattices).[2] |

Prevention Protocol:

-

Solvents: Never use old ether or THF (peroxides oxidize sulfur).[2] Use fresh, anhydrous solvents.[2]

-

Atmosphere: Store the solid under Nitrogen or Argon.[2]

-

Deodorizing: If the smell is persistent (likely unreacted methanethiol), wash the filter cake with cold heptane or hexane .

Module 3: Polishing (Recrystallization & Chromatography)

Status: For >98% Purity Requirements

Recrystallization Guide

If the Acid-Base method yields a solid that is 90-95% pure, use recrystallization.[2]

-

Solvent System: Ethanol (EtOH) or EtOH/Water (9:1) .[2]

-

Protocol:

-

Dissolve solid in boiling Ethanol.

-

Hot Filtration: If undissolved particles remain (likely inorganic salts), filter the hot solution quickly.[2]

-

Cool slowly to room temperature, then to 4°C.

-

Anti-solvent: If no crystals form, add Diethyl Ether or MTBE dropwise to the cold solution to induce nucleation.[2]

-

Chromatography (Flash Column)

Warning: Pyridines often "streak" or "tail" on silica gel due to interactions with acidic silanols.[2]

-

Stationary Phase: Silica Gel (standard).[2]

-

Mobile Phase: DCM : Methanol (95:5 to 90:10).[2]

-

The Modifier (Crucial): Add 1% Triethylamine (TEA) or 1% NH4OH to the mobile phase.[2] This blocks the acidic sites on the silica, preventing the basic pyridine nitrogen from sticking.

Frequently Asked Questions (FAQs)

Q: My product oiled out when I acidified the aqueous layer. What went wrong? A: You likely passed the isoelectric point or added acid too quickly.[2]

-

Fix: Re-basify to pH 12 to redissolve.[2] Add acid very slowly while stirring vigorously. If it oils out again, scratch the glass with a spatula to induce crystallization, or seed it with a known crystal.

Q: Can I use HCl gas in Ether to make the salt? A: Yes, but be careful. Protonating the pyridine nitrogen (forming the HCl salt) makes the compound highly hygroscopic (water-absorbing). The free base (zwitterion) is generally more stable and easier to handle than the hydrochloride salt.[2]

Q: The NMR shows a broad peak for the OH proton.[2] Is it wet? A: Not necessarily. The proton on the 4-position (OH/NH) is exchangeable and tautomeric. In DMSO-d6, it often appears very broad or may even vanish due to exchange with trace water in the solvent.[2] Rely on the integration of the aromatic protons and the methylthio singlet (approx 2.5 ppm) for purity assessment.

References

-

General Pyridine Purification: Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[2] (Chapter on Heterocycles).

-

Tautomerism of 4-Hydroxypyridines: Katritzky, A. R., et al. (2010).[2] The Tautomerism of Heterocycles. Academic Press.[2]

-

Synthesis & Properties of Methylthio-pyridines: Journal of Medicinal Chemistry, "Synthesis of Pyridine Derivatives as Kinase Inhibitors."[2] (General reference for thio-pyridine workups). [2]

-

pKa Data for Pyridines: Williams, R. (2022).[2][4] pKa Data Compiled. Organic Chemistry Data.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling pyridine derivatives or strong acids/bases.

Sources

Technical Support Center: Selective Oxidation of 2-(methylsulfanyl)pyridin-4-ol

Introduction: The "Trojan Horse" Substrate

Welcome to the Technical Support Center. You are likely here because the oxidation of 2-(methylsulfanyl)pyridin-4-ol (1) is deceivingly simple. On paper, it is a standard thioether-to-sulfoxide/sulfone transformation. In practice, it is a minefield of tautomeric equilibria and competing nucleophilic sites.

The core challenge lies in the dual nature of your substrate. The 4-hydroxyl group donates electron density into the ring, activating both the sulfur and the nitrogen. However, this same group allows the molecule to exist as the 4-pyridone tautomer .

The Golden Rule of this Chemistry:

Control the tautomer, and you control the selectivity.

If you oxidize in conditions where the pyridine (hydroxy) form dominates, the nitrogen is a nucleophile, leading to N-oxides . If you force the pyridone (keto) form, the nitrogen becomes an amide-like

Module 1: Critical Decision Matrix

Before mixing reagents, identify your target and select the corresponding "Engine" (Oxidant) and "Brake" (Conditions).

Oxidant Selection Table

| Target Product | Recommended Oxidant | Selectivity Score | Primary Risk | Mechanism of Action |

| Sulfoxide (S=O) | Sodium Periodate ( | High | Incomplete conversion (solubility issues) | Electrophilic oxygen transfer (Kinetic control) |

| Sulfone (O=S=O) | Oxone® (buffered) | Medium-High | N-oxidation if pH > 4 | Nucleophilic attack by |

| Sulfone (O=S=O) | High | Ring halogenation (if halides present) | Catalytic peroxo-tungstate species | |

| Avoid | mCPBA | Very Low | N-oxidation (Major) | Indiscriminate electrophilic attack |

Module 2: Mechanistic Visualization

The following diagram illustrates the competing pathways. Note how the Pyridone Tautomer acts as a "sink" that prevents N-oxidation.

Figure 1: Reaction landscape showing how tautomeric control (favoring the Pyridone form) shuts down the N-oxide pathway.

Module 3: Validated Protocols

Protocol A: Selective Synthesis of the Sulfoxide

Target: 2-(methylsulfinyl)pyridin-4-ol Logic: Uses Sodium Periodate.[1] This reagent requires water, which fortunately favors the protective pyridone tautomer.

Reagents:

-

Substrate: 1.0 eq

-

Sodium Periodate (

): 1.05 eq -

Solvent: Methanol : Water (3:1 ratio)

Step-by-Step:

-

Dissolution: Dissolve the substrate in the MeOH/Water mixture. Ensure it is homogeneous. If the substrate is stubborn, mild heating (30°C) is acceptable, but cool back to 0°C before step 2.

-

Addition: Add

as a solid in portions over 20 minutes at 0°C. Why? A spike in local concentration can lead to sulfone pockets. -

Reaction: Stir at 0°C for 4 hours, then allow to warm to Room Temperature (RT). Monitor by LCMS.

-

Checkpoint: You should see M+16. If M+32 (Sulfone) appears >5%, stop immediately.

-

-

Quench: Do not use aqueous sulfite if your product is water-soluble (it is). Instead, filter the white precipitate (

) and concentrate the filtrate. -

Purification: The residue is often pure enough. If not, recrystallize from EtOH.

Protocol B: Selective Synthesis of the Sulfone

Target: 2-(methylsulfonyl)pyridin-4-ol Logic: Uses Oxone in buffered media. The buffer prevents the pH from dropping too low (which might degrade the product) or rising too high (which risks N-oxidation of the minor pyridine tautomer).

Reagents:

-

Substrate: 1.0 eq

-

Oxone®: 1.5 eq (contains ~3 eq of active oxidant)

-

Solvent: MeOH : Water (1:1)

-

Buffer: Acetate buffer (pH 4-5)

Step-by-Step:

-

Buffer Prep: Dissolve substrate in MeOH/Water. Add sodium acetate (0.5 eq) to buffer the solution.

-

Addition: Dissolve Oxone in the minimum amount of water necessary. Add dropwise to the substrate mixture at RT.

-

Monitoring: This reaction is fast. Check LCMS after 1 hour.

-

Checkpoint: If N-oxide (M+16 on the wrong peak) is observed, your pH is likely too high.

-

-

Workup: Dilute with water and extract with EtOAc. Note: 4-hydroxypyridines are amphoteric. You may need to adjust the aqueous layer to pH ~3-4 to maximize extraction efficiency into the organic phase.

Module 4: Troubleshooting & FAQs

Q1: I am seeing a mass of M+16, but the NMR looks "messy." Is it the N-oxide?

Diagnosis: It is likely a mixture of the Sulfoxide and the N-oxide , or simply rotamers of the sulfoxide. Test:

-

Chemical Shift: In

NMR, S-oxidation shifts the S-Me group significantly downfield ( -

Solvent Check: Run NMR in DMSO-

. 4-hydroxypyridines often broaden in

Q2: The reaction stalls at ~50% conversion.

Diagnosis:

-

Add more water to redissolve the precipitate.

-

Add 0.1 eq of additional

. -

Ensure the reaction is not in total darkness; ambient light can sometimes assist, though usually not critical for periodate.

Q3: My product is stuck in the aqueous layer during workup.

Diagnosis: 2-(methylsulfonyl)pyridin-4-ol is highly polar and zwitterionic. Fix:

-

Don't extract. Evaporate the reaction mixture to dryness.

-

Triturate. Wash the solid salts with hot Ethanol or Isopropanol. The organic product will dissolve; the inorganic salts (

, sulfates) will not. Filter and evaporate the alcohol.

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose failure modes in real-time.

Figure 2: Diagnostic logic for analyzing reaction outcomes.

References

-

Selectivity of Sodium Periodate: Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. The Journal of Organic Chemistry, 27(1), 282–284. Link

-

Oxone Chemistry & Buffering: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. Link

-

Pyridine N-Oxide Formation: Youssef, M. S. K., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, (i), 242-268.[2] Link

-

Tungstate Catalyzed Oxidation: Sato, K., et al. (1997). A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide. Science, 281(5383), 1646-1647. (Demonstrates the selectivity of Tungstate/H2O2 systems). Link

Sources

Technical Support Center: Optimizing pH for the Extraction of 2-(methylsulfanyl)pyridin-4-ol

Welcome to the technical support guide for the efficient extraction of 2-(methylsulfanyl)pyridin-4-ol. This document provides in-depth scientific principles, actionable protocols, and troubleshooting advice tailored for researchers and drug development professionals. Our goal is to empower you to move beyond rote memorization of protocols and instead understand the fundamental chemistry that governs a successful and reproducible extraction.

The extraction of this compound presents a unique challenge due to its amphoteric nature—it possesses both a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen atom. Consequently, its solubility and partitioning behavior between aqueous and organic phases are critically dependent on pH. This guide is structured to help you master this single most important parameter.

Part 1: Frequently Asked Questions (FAQs) - The Core Principles

This section addresses the foundational concepts that underpin the pH-optimization strategy. Understanding this "why" is crucial for adapting the protocol to different matrices and scales.

Q1: Why is pH so critical for the extraction of this compound?

The structure of this compound contains two ionizable groups: the pyridine ring nitrogen (which is basic) and the 4-hydroxyl group (which is acidic). This dual nature means the molecule's net charge changes dramatically with pH. Liquid-liquid extraction (LLE) is fundamentally a process of partitioning a solute between two immiscible liquid phases (typically aqueous and organic).[1] The efficiency of this partitioning is dictated by the analyte's relative solubility in each phase, which for this compound, is controlled by its ionization state.

-

In Acidic Solution (Low pH): The basic pyridine nitrogen becomes protonated, forming a positively charged pyridinium ion. This ionic species is highly polar and therefore very soluble in the aqueous phase, preventing its extraction into a non-polar organic solvent.

-

In Basic Solution (High pH): The acidic hydroxyl group is deprotonated, forming a negatively charged phenoxide-like ion. This species is also highly water-soluble and will not partition into the organic phase.

-

At the Isoelectric Point (pI): At a specific intermediate pH, the molecule carries no net electrical charge. In this neutral state, its polarity is at a minimum, and its solubility in water is lowest, making it maximally soluble in an appropriate organic solvent.

Therefore, adjusting the aqueous phase to the correct pH is not just a minor optimization—it is the essential step to ensure the compound is in its neutral, extractable form.

Q2: How do I predict the optimal pH for extraction?

The optimal pH for extracting a neutral molecule from an aqueous solution corresponds to its isoelectric point (pI). The pI can be estimated from the pKa values of the acidic and basic functional groups.

-

The pKa of the conjugate acid of a typical pyridine is around 5.

-

The pKa of a 4-hydroxypyridine is approximately 11.

The isoelectric point (pI) can be estimated as the average of these two pKa values: pI ≈ (pKa₁ + pKa₂) / 2 = (5 + 11) / 2 ≈ 8